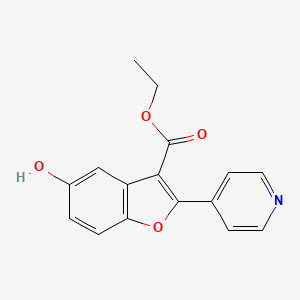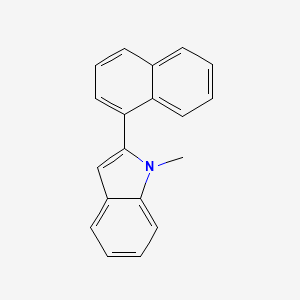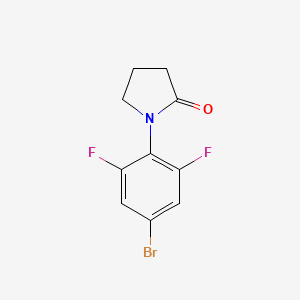
1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone is a chemical compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is attached to a pyrrolidinone moiety
Métodos De Preparación
The synthesis of 1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-difluoroaniline.
Reaction with Acetyl Chloride: The aniline derivative is reacted with acetyl chloride to form 1-(4-Bromo-2,6-difluorophenyl)ethanone.
Cyclization: The ethanone derivative undergoes cyclization with pyrrolidine under specific conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone can be compared with similar compounds such as:
1-(4-Bromo-2,6-difluorophenyl)ethanone: This compound is a precursor in the synthesis of this compound.
4-Bromo-2,6-difluoroaniline: Another related compound used in the synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8BrF2NO |
|---|---|
Peso molecular |
276.08 g/mol |
Nombre IUPAC |
1-(4-bromo-2,6-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H8BrF2NO/c11-6-4-7(12)10(8(13)5-6)14-3-1-2-9(14)15/h4-5H,1-3H2 |
Clave InChI |
IUYAIQFSUVAISL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(C=C(C=C2F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
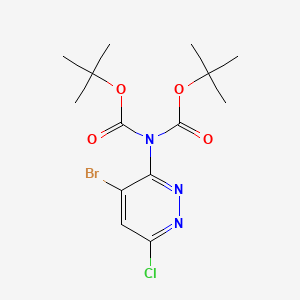

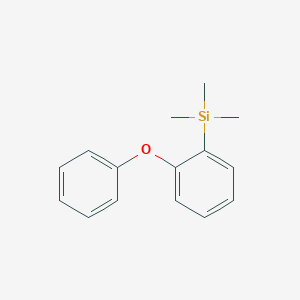
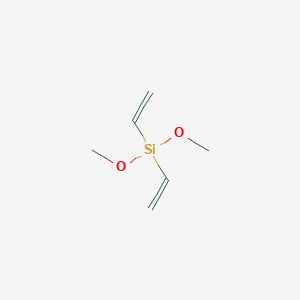
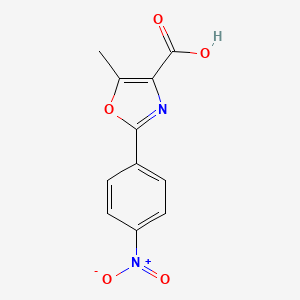

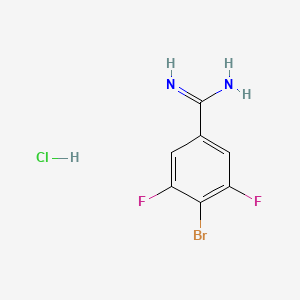
![6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
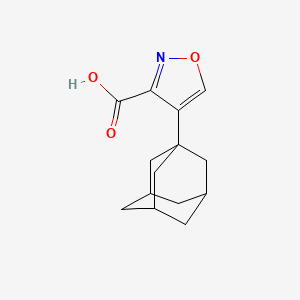
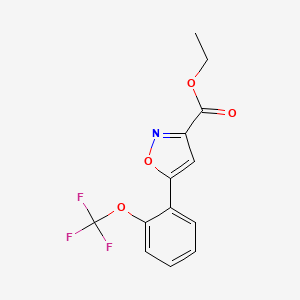
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
